N-Phenyl-N-(trimethylsilyl)ethanethioamide
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Overview
Description
N-Phenyl-N-(trimethylsilyl)ethanethioamide is an organosilicon compound with the molecular formula C11H17NSSiThe compound features a phenyl group, a trimethylsilyl group, and an ethanethioamide moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N-(trimethylsilyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of N-phenylethanethioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(trimethylsilyl)ethanethioamide undergoes various chemical reactions, including:
- Substitution
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Properties
CAS No. |
58065-79-5 |
---|---|
Molecular Formula |
C11H17NSSi |
Molecular Weight |
223.41 g/mol |
IUPAC Name |
N-phenyl-N-trimethylsilylethanethioamide |
InChI |
InChI=1S/C11H17NSSi/c1-10(13)12(14(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
GSHVFVIXYVEJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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